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Compound of Interest

Compound Name: (R)-3-isopropylmorpholine

Cat. No.: B3029674

An In-depth Technical Guide to the Physicochemical Properties of (R)-3-isopropylmorpholine

This guide provides a comprehensive technical overview of the essential physicochemical
properties of (R)-3-isopropylmorpholine, a chiral building block of significant interest in
modern drug discovery and development.[1][2] The narrative is structured to provide not just
data, but also the scientific rationale behind its determination and its implications for research
and development professionals.

Core Molecular and Physical Characteristics

(R)-3-isopropylmorpholine is a saturated heterocyclic compound featuring a morpholine core
substituted with an isopropyl group at the chiral C-3 position. This structure imparts a unique
combination of properties, including basicity, moderate polarity, and three-dimensional
complexity, making it a valuable scaffold in medicinal chemistry.[3] A precise understanding of
its fundamental properties is the cornerstone of its effective application, from reaction design to
formulation.

The primary physicochemical data for (R)-3-isopropylmorpholine are summarized below. This
information is critical for calculating molar equivalents, predicting reaction behavior, and
ensuring safe handling and storage.
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Property Value Source(s)
CAS Number 74572-01-3 [4]
Molecular Formula C7H1sNO N/A
Molecular Weight 129.20 g/mol N/A
Appearance Colorless to light yellow liquid N/A
Boiling Point 175.2 °C at 760 mmHg [4]

Density ~0.9 g/cm?3 [5]

Stereochemical Integrity: The Foundation of
Biological Activity

The biological activity of chiral molecules is critically dependent on their stereochemistry.[6] For
(R)-3-isopropylmorpholine, ensuring high enantiomeric purity is paramount, as the (S)-
enantiomer may exhibit different, undesirable, or no biological effects.[6] Synthetic routes often
employ chiral precursors or asymmetric synthesis strategies to establish the desired (R)
configuration.[7]

Consequently, a robust analytical method to verify enantiomeric excess (e.e.) is a non-
negotiable aspect of quality control. Chiral High-Performance Liquid Chromatography (HPLC)
is the industry-standard technique for this purpose.[6][8]

Experimental Protocol: Determination of Enantiomeric
Excess by Chiral HPLC

Causality: The separation of enantiomers is achieved because the chiral stationary phase
(CSP) forms transient, diastereomeric complexes with each enantiomer.[6][9] The differing
stability of these complexes leads to different retention times on the column, allowing for their
separation and quantification.[6] A polysaccharide-based column is often effective for a wide
range of compounds.[8] The addition of a basic modifier, like diethylamine (DEA), to the mobile
phase is crucial for obtaining sharp, symmetrical peaks for basic compounds like morpholines
by minimizing undesirable ionic interactions with the silica support.[10]
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Sample & System Preparation

Prepare Mobile Phase:
Hexane/IPA/DEA (e.g., 90:10:0.1)

Dissolve sample in Mobile Phase Equilibrate Chiral Column
(approx. 1 mg/mL) (e.g., Chiralpak IA/IB/IC)
4 HPLC Analysis )

\{

Inject filtered sample

Isocratic Elution

UV Detection (e.g., 210-220 nm)

Data Processing

Integrate peak areas for
(R) and (S) enantiomers

Calculate Enantiomeric Excess:
e.e. (%) = [(R-S)/(R+S)] * 100

Click to download full resolution via product page

Caption: Workflow for Chiral HPLC analysis of (R)-3-isopropylmorpholine.

Step-by-Step Methodology:
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e System Preparation:

o Mobile Phase: Prepare a mobile phase consisting of n-Hexane, Isopropanol, and
Diethylamine in a 90:10:0.1 (v/v/v) ratio. Filter and degas the mobile phase.

o Column: Install a polysaccharide-based chiral column (e.g., Chiralpak IC, 250 mm x 4.6
mm, 5 pm).[10]

o Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min
until a stable baseline is achieved. Set column temperature to 25 °C.

e Sample Preparation:
o Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase.
o Filter the sample solution through a 0.22 um syringe filter prior to injection.

e Chromatographic Run:
o Injection: Inject 10 pL of the prepared sample.

o Detection: Monitor the eluent using a UV detector at a low wavelength (e.g., 210 nm), as
the morpholine scaffold lacks a strong chromophore.

o Run Time: Allow the run to proceed for a sufficient duration to ensure the elution of both
enantiomers.

o Data Analysis:
o Identify and integrate the peak areas corresponding to the (R) and (S) enantiomers.
o Calculate the enantiomeric excess (e.e. %) using the standard formula.

Structural Confirmation: Spectroscopic Sighature

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. A
combination of NMR and Mass Spectrometry is typically employed.
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» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum is expected to show distinct signals for the
morpholine ring protons, typically in the 2.5-4.0 ppm range. The isopropyl group will
present as a characteristic doublet (for the two methyl groups) and a multiplet (for the CH

group).

o 13C NMR: The carbon spectrum will confirm the presence of seven distinct carbon
environments. The chemical shifts will reflect the connectivity, with carbons adjacent to the
nitrogen and oxygen atoms appearing further downfield.[11]

e Mass Spectrometry (MS):

o Mass spectrometry confirms the molecular weight of the compound.[12] Using a soft
ionization technique like Electrospray lonization (ESI), the primary ion observed will be the
protonated molecule [M+H]* at an m/z of approximately 130.1.

Solution Behavior: Solubility and Basicity (pKa)

The behavior of a drug candidate in solution is fundamental to its ADME (Absorption,
Distribution, Metabolism, and Excretion) profile. Solubility and pKa are two of the most critical
parameters in this regard.

e Solubility: As a moderately polar molecule, (R)-3-isopropylmorpholine is expected to be
miscible with a wide range of organic solvents, including alcohols, ethers (like THF), and
chlorinated solvents.[13] Its solubility in aqueous media is pH-dependent. At neutral or high
pH, its solubility may be limited due to the non-polar isopropyl group. However, in acidic
solutions, protonation of the morpholine nitrogen forms a more polar ammonium salt,
significantly increasing aqueous solubility. This property is often leveraged in drug
formulation.

» Basicity (pKa): The pKa of the conjugate acid of the morpholine nitrogen dictates the extent
of ionization at a given pH. This is crucial for predicting its interaction with biological targets,
membrane permeability, and solubility.[14] Potentiometric titration is a direct and reliable
method for pKa determination.[15]
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Experimental Protocol: pKa Determination by
Potentiometric Titration

Causality: This method involves monitoring the pH of a solution of the amine as a strong acid
titrant is added.[15] The resulting titration curve shows a point of maximum inflection at the
equivalence point. According to the Henderson-Hasselbalch equation, at the half-equivalence
point (where half of the amine has been neutralized), the pH of the solution is equal to the pKa

of the conjugate acid.[15]
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é System Setup & Calibration A

Prepare standardized
~0.1 M HCl titrant

Accurately prepare ~0.05 M amine
solution in deionized water

Calibrate pH meter with
standard buffers (pH 4, 7, 10)

N

Titration Procedure

Immerse calibrated pH electrode
and titrator nozzle in amine solution

Add HCI titrant in small,
precisely measured increments

Record pH after each addition,
allowing for stabilization

4 Data Analysis

Plot pH vs. Volume of HCI added

Determine equivalence point (Veq)
from 1st or 2nd derivative

Find pH at half-equivalence
point (Veqg/2)

pKa = pH at Veq/2

Click to download full resolution via product page

Caption: Workflow for pKa determination by potentiometric titration.
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Step-by-Step Methodology:
e Preparation:
o Prepare a standardized solution of ~0.1 M hydrochloric acid.

o Accurately prepare a ~0.05 M solution of (R)-3-isopropylmorpholine in CO2-free
deionized water.

o Perform a two- or three-point calibration of a pH meter using standard buffers.
e Titration:

o Place a known volume (e.g., 20.0 mL) of the amine solution into a jacketed beaker
maintained at 25 °C.

o Immerse the calibrated pH electrode and the tip of the burette. Stir the solution gently.

o Add the standardized HCI titrant in small increments (e.g., 0.1 mL), recording the pH value
after each addition has stabilized.

o Data Analysis:

Plot the recorded pH values against the volume of HCI added to generate a titration curve.

[¢]

Determine the equivalence point (the steepest part of the curve) by calculating the first or

[e]

second derivative of the curve.

Determine the volume of titrant at the half-equivalence point (Veq/2).

[e]

o

The pKa is the pH value on the titration curve corresponding to the half-equivalence point
volume.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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